molecular formula C47H65ClN4O5 B15137035 Cy5-PEG2-TCO

Cy5-PEG2-TCO

Cat. No.: B15137035
M. Wt: 801.5 g/mol
InChI Key: OMUFABULRAIRJT-YUZSSDIYSA-N
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Description

Cy5-PEG2-TCO is a fluorescent dye that contains a trans-cyclooctene (TCO) group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a tetrazine group. This reaction is highly selective, fast, and biocompatible, making this compound a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG2-TCO typically involves the conjugation of a Cy5 dye with a PEG2 linker and a TCO group. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The reaction is carried out under controlled temperatures to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the product. The compound is typically stored at -20°C to maintain its stability and shipped under frozen conditions .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction forms a stable, covalent linkage between the TCO group and the tetrazine group .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild and biocompatible, making it suitable for use in biological systems .

Major Products Formed

The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable, covalent adduct. This product is highly fluorescent and can be used for various detection and imaging applications .

Mechanism of Action

The mechanism of action of Cy5-PEG2-TCO involves the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. The TCO group in this compound reacts with the tetrazine group to form a stable, covalent linkage. This reaction is highly selective and fast, making it suitable for various biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

    Cy5-TCO: Similar to Cy5-PEG2-TCO but without the PEG2 linker. .

    Cy5-PEG2-TCO4: A derivative of this compound containing four PEG units.

Uniqueness

This compound is unique due to its PEG2 linker, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in live cell imaging and targeted drug delivery .

Properties

Molecular Formula

C47H65ClN4O5

Molecular Weight

801.5 g/mol

IUPAC Name

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+;

InChI Key

OMUFABULRAIRJT-YUZSSDIYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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